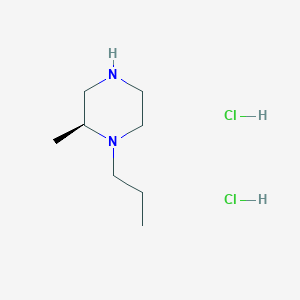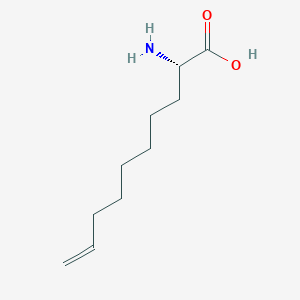
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5-position, an aminomethyl group at the 3-position, and a methyl ester group. The hydrochloride (HCl) form is often used to enhance the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride typically involves a multi-step process:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5-position.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation, where an aminomethyl group is introduced at the 3-position.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common reagents used include bromine, formaldehyde, and methyl alcohol, with catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 3-(aminomethyl)-5-bromobenzoic acid.
科学的研究の応用
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(aminomethyl)-5-chlorobenzoate HCl
- Methyl 3-(aminomethyl)-5-fluorobenzoate HCl
- Methyl 3-(aminomethyl)-5-iodobenzoate HCl
Uniqueness
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.
特性
IUPAC Name |
methyl 3-(aminomethyl)-5-bromobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)7-2-6(5-11)3-8(10)4-7;/h2-4H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWJVZIBJNQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chlorospiro[3.3]heptane-2-carboxylate](/img/structure/B8097746.png)










![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)
